dnqx - 2379-57-9

dnqx

Catalog Number: EVT-265998
CAS Number: 2379-57-9
Molecular Formula: C8H4N4O6
Molecular Weight: 252.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione (DNQX) is a synthetic heterocyclic compound belonging to the quinoxalinedione class. It is widely employed in scientific research as a potent and competitive antagonist of specific glutamate receptors, particularly the AMPA and kainate receptors. [, ] These receptors are vital for excitatory synaptic transmission in the central nervous system and play a crucial role in various physiological and pathological processes. [] Due to its ability to selectively block these receptors, DNQX has become an invaluable tool for investigating the functions and mechanisms of glutamatergic signaling in numerous neurological and physiological studies. [, ]

6,7-Dichloro-1,4-dihydroquinoxaline-2,3-dione (DCQX)

Compound Description: 6,7-Dichloro-1,4-dihydroquinoxaline-2,3-dione (DCQX) is an antagonist for the glycine site of the NMDA receptor. []

Relevance: DCQX serves as a crucial precursor in the synthesis of [¹¹C]ACEA 1021 (Licostinel), a radiolabeled version of the NMDA glycine receptor antagonist. The structural similarity between DCQX and the target compound, 6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione (DNQX), lies in the shared quinoxaline-2,3-dione core. The key difference is the presence of chlorine atoms at the 6 and 7 positions in DCQX, whereas DNQX has nitro groups at these positions. []

6,7-Dichloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione (ACEA 1021, Licostinel)

Compound Description: 6,7-Dichloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione, also known as ACEA 1021 or Licostinel, acts as a potent antagonist for the glycine site of the NMDA receptor. [] It exhibits high in vivo activity in the maximal electroshock (MES) test in mice. []

Relevance: ACEA 1021 shares a core structure with 6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione (DNQX): the 1,4-dihydroquinoxaline-2,3-dione scaffold. This makes it a structurally related compound. While both compounds have halogens at the 6 and 7 positions, DNQX possesses nitro groups, whereas ACEA 1021 has chlorine atoms at these sites. Additionally, ACEA 1021 features a nitro group at the 5-position, which is absent in DNQX. [, ]

7-Chloro-6-methyl-5-nitro 1,4-dihydroquinoxaline-2,3-dione (14g)

Compound Description: 7-Chloro-6-methyl-5-nitro 1,4-dihydroquinoxaline-2,3-dione (14g) is a potent glycine site antagonist with an IC₅₀ of 5 nM. It demonstrates significant in vivo activity, achieving an ED₅₀ value of 1.2 mg/kg i.v. in the mouse MES assay. []

Relevance: Similar to 6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione (DNQX), compound 14g belongs to the 1,4-dihydroquinoxaline-2,3-dione family, indicating their structural relatedness. The key variations lie in the substituents. While both have a nitro group at the 5-position, DNQX features nitro groups at the 6 and 7 positions, while 14g possesses a methyl group at position 6 and a chlorine atom at position 7. []

7-Bromo-6-methyl-5-nitro 1,4-dihydroquinoxaline-2,3-dione (14f)

Compound Description: 7-Bromo-6-methyl-5-nitro 1,4-dihydroquinoxaline-2,3-dione (14f) acts as a potent antagonist of the glycine site. Its IC₅₀ value is 9 nM, demonstrating its strong binding affinity. []

12,13-Dione-11,14-dihydro-dipyrido[3,2-a:2′,3′-c]phenazine[i]pyrazine (dodppp)

Compound Description: 12,13-Dione-11,14-dihydro-dipyrido[3,2-a:2′,3′-c]phenazine[i]pyrazine (dodppp) is a novel ligand synthesized and characterized as part of a study investigating its photochemical properties and DNA interaction. [] It forms a complex with ruthenium, denoted as ₂, which exhibits potential for use in dye-sensitized solar cells (DSSC) and DNA interaction studies. []

Dipyrido[3,2-a:2’3’-c]quinoxalino[2,3-b]quinoxaline (dpqQX)

Compound Description: Dipyrido[3,2-a:2’3’-c]quinoxalino[2,3-b]quinoxaline (dpqQX) is a ligand used in the study of DNA interaction. [] It forms a complex with ruthenium, designated as ₂, which exhibits DNA binding properties. []

Relevance: Although dpqQX lacks the 1,4-dihydroquinoxaline-2,3-dione core present in 6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione (DNQX), both are considered structurally related due to their use as ligands in ruthenium complexes designed for DNA interaction studies. This shared application suggests a degree of structural similarity and potential for interacting with DNA through comparable mechanisms. []

Overview

6,7-Dinitroquinoxaline-2,3-dione, commonly referred to as DNQX, is a synthetic compound primarily recognized for its role as a potent antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This compound has garnered significant attention in neuropharmacology due to its ability to inhibit excitatory neurotransmission mediated by glutamate, making it a valuable tool in both research and potential therapeutic applications.

Source

DNQX is derived from quinoxaline-2,3-dione, a bicyclic compound that serves as a backbone for various pharmacologically active derivatives. The synthesis of DNQX involves the introduction of nitro groups at the 6 and 7 positions of the quinoxaline ring structure, enhancing its receptor antagonistic properties .

Classification

DNQX is classified as a non-NMDA receptor antagonist. It selectively inhibits AMPA and kainate receptors, which are critical for mediating fast synaptic transmission in the central nervous system. This classification places DNQX among other notable compounds used in neuroscience research to explore synaptic plasticity and neuroprotection mechanisms .

Synthesis Analysis

Methods

The synthesis of DNQX can be accomplished through various methods, primarily involving cyclocondensation reactions. A common approach includes the reaction of o-phenylenediamine with oxalic acid under acidic conditions to yield quinoxaline-2,3-dione, which is then nitrated to form DNQX.

Technical Details

  1. Thermal Synthesis: A mixture of o-phenylenediamine and oxalic acid is refluxed in an oil bath for several hours. The resulting product is purified through recrystallization.
  2. Microwave-Assisted Synthesis: This method employs microwave irradiation to enhance reaction rates and yields. The mixture is irradiated with controlled power settings, resulting in higher yields compared to traditional methods .

The purity of synthesized DNQX is typically confirmed through techniques such as melting point determination and thin-layer chromatography (TLC), alongside spectral analyses like infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy .

Molecular Structure Analysis

Structure

DNQX features a distinctive bicyclic structure characterized by two nitro groups attached to the quinoxaline ring. The molecular formula is C_10H_6N_4O_4, with a molecular weight of approximately 246.18 g/mol.

Data

  • Molecular Weight: 246.18 g/mol
  • Melting Point: Greater than 340°C
  • Spectral Data:
    • IR: Key absorption peaks at 1708.9 cm1^{-1} (C=O), 1247 cm1^{-1} (C–N)
    • NMR: Chemical shifts indicative of NH protons and aromatic hydrogens .
Chemical Reactions Analysis

Reactions

DNQX participates in several chemical reactions due to its electrophilic nature. Notably, it can undergo nucleophilic attack at the nitro groups under specific conditions.

Technical Details

  1. Photochemical Reactions: Under ultraviolet irradiation, DNQX can lose nitrogen gas to form reactive intermediates that may participate in further chemical transformations.
  2. Receptor Binding Studies: DNQX’s interaction with AMPA receptors can be studied using electrophysiological techniques to assess its inhibitory effects on glutamate-induced currents .
Mechanism of Action

Process

DNQX acts primarily by binding to the glutamate binding site on AMPA receptors, preventing the activation of these receptors by glutamate. This inhibition leads to reduced excitatory neurotransmission.

Data

Studies have shown that DNQX effectively blocks synaptic responses in neurons exposed to glutamate, supporting its role as a competitive antagonist at AMPA receptors . The binding affinity of DNQX has been quantified using radiolabeled ligand binding assays.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Yellow crystalline solid
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: DNQX is stable under normal laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: The nitro groups make it susceptible to reduction reactions, which can alter its pharmacological profile.

Relevant studies have provided insights into the acidity constants (pKa) of DNQX, suggesting that its protonation state can influence its binding affinity at receptor sites .

Applications

Scientific Uses

DNQX is widely utilized in neuroscience research for various applications:

  • Neuropharmacological Studies: It serves as a crucial tool for investigating the roles of AMPA receptors in synaptic plasticity and learning.
  • Behavioral Research: Microinjection studies have demonstrated that DNQX can influence behaviors related to reward and motivation by modulating glutamatergic signaling pathways.
  • Therapeutic Potential: Research into DNQX's neuroprotective effects suggests potential applications in treating neurodegenerative diseases where excitotoxicity plays a role .
Introduction to DNQX

Chemical and Pharmacological Profile of DNQX

Structural Characteristics and Synthesis

DNQX possesses a distinctive quinoxalinedione core structure, chemically defined as 6,7-dinitroquinoxaline-2,3-dione (molecular formula: C₈H₄N₄O₆, molecular weight: 252.14 g/mol). This planar heterocyclic structure features two carbonyl groups at positions 2 and 3, and two strongly electron-withdrawing nitro (-NO₂) groups at positions 6 and 7. These substituents are critical for its receptor-binding affinity and antagonistic properties [1] [2] [5].

The quinoxalinedione scaffold was historically recognized as a privileged structure for glutamate receptor antagonism. Early synthetic routes to DNQX involved nitration of quinoxaline-2,3-dione precursors under controlled conditions. Modern synthetic approaches have optimized yield and purity (>98%), often employing high-performance liquid chromatography (HPLC) for purification validation. A key derivative, DNQX disodium salt (C₈H₂N₄O₆Na₂, MW: 296.1 Da), was developed to enhance aqueous solubility (up to 100 mM in water), addressing a significant limitation of the parent compound in physiological experiments [7] [10].

Structural Comparison of Key Quinoxalinedione AntagonistsTable 1: Structural and Physicochemical Properties of DNQX and Related Compounds

CompoundMolecular FormulaMolecular Weight (Da)Key SubstituentsSolubility
DNQXC₈H₄N₄O₆252.146,7-diNO₂DMSO (100 mM)
DNQX disodiumC₈H₂N₄O₆Na₂296.106,7-diNO₂ (water-soluble)H₂O (100 mM)
CNQXC₉H₄N₄O₃216.156-cyano-7-nitroLimited aqueous solubility
NBQXC₁₂H₈N₄O₄272.226-sulfonamido-benzo derivativeImproved solubility

This structural evolution, particularly the introduction of hydrophilic moieties in later analogs like NBQX, highlights ongoing efforts to improve drug-like properties while retaining target engagement [2] [6] [10].

Selectivity as a Competitive Antagonist for AMPA/Kainate Receptors

DNQX acts as a competitive antagonist at AMPA and kainate receptors, binding directly to the glutamate recognition site within the ligand-binding domain (LBD) of these ionotropic glutamate receptor (iGluR) subunits. This binding prevents the natural agonist (glutamate) from activating the receptor, thereby inhibiting cation influx (Na⁺, K⁺, Ca²⁺) and subsequent neuronal depolarization [1] [6] [8].

Its potency varies across receptor subtypes:

  • AMPA Receptors (GluA1-4 subunits): IC₅₀ ≈ 0.5 μM
  • Kainate Receptors:
  • GluK1-3 homomeric receptors: IC₅₀ ≈ 0.1 μM
  • GluK2/GluK5 heteromers: High affinity due to GluK5 subunit influence [6] [8] [10].

Crucially, DNQX exhibits >100-fold selectivity for AMPA/kainate receptors over NMDA receptors and metabotropic glutamate receptors (mGluRs) at standard concentrations (≤10 μM). This selectivity profile is demonstrated experimentally:

  • Electrophysiology: DNQX (10 μM) abolishes evoked excitatory postsynaptic currents (EPSCs) in cortical and hippocampal neurons by blocking AMPA/kainate receptor-mediated transmission, while NMDA receptor components remain unaffected unless specifically blocked (e.g., by AP5) [5] [6].
  • Calcium Imaging: DNQX potently inhibits glutamate (30 μM)-induced Ca²⁺ flux in HEK293 cells expressing GluK2 kainate receptors [5].

Receptor Affinity Profile of DNQXTable 2: Pharmacological Activity of DNQX at Glutamate Receptor Subtypes

Receptor TypeSubunit CompositionDNQX IC₅₀ / Kᵢ (μM)Functional Effect
AMPAGluA1-4 homomeric/heteromeric0.5Complete block of ion current
Kainate (low affinity)GluK1, GluK2, GluK30.1 - 0.3High-affinity antagonism
Kainate (high affinity)GluK2/GluK5 heteromeric<0.1Very high affinity block
NMDAGluN1/GluN2A-D>100Negligible effect at ≤10 μM
Metabotropic (mGluR)Group I/II/III>100No significant activity

Despite its utility, DNQX's pharmacological profile reveals complexities:

  • Metabotropic-like Actions: At higher concentrations or in specific neuronal contexts (e.g., thalamic reticular nucleus neurons), DNQX may induce unexpected depolarization, suggesting secondary effects beyond canonical ion channel blockade [6].
  • Partial Agonism in TARP Presence: In the presence of transmembrane AMPA receptor regulatory proteins (TARPs), DNQX can exhibit weak partial agonist activity at AMPA receptors, underscoring the influence of auxiliary subunits on its pharmacology [5].

These nuances necessitate careful experimental design when utilizing DNQX to dissect glutamatergic signaling [1] [5] [8].

Historical Development and Evolution in Neuropharmacology

The discovery of DNQX emerged from systematic structure-activity relationship (SAR) studies on quinoxalinediones in the late 1980s. Researchers sought competitive glutamate antagonists with improved selectivity over existing tools. CNQX (6-cyano-7-nitroquinoxaline-2,3-dione), an early quinoxalinedione, potently blocked AMPA/kainate receptors but exhibited significant off-target inhibition at the glycine co-agonist site of NMDA receptors [2] [6].

DNQX (FG 9041) was developed shortly thereafter, featuring dinitro substituents instead of cyano-nitro groups. This modification yielded enhanced selectivity for AMPA/kainate receptors over the NMDA receptor glycine site:

  • Glycine Site Interaction: CNQX inhibits glycine binding (IC₅₀ ~1 μM), whereas DNQX shows minimal interaction (IC₅₀ >30 μM), reducing confounding effects in NMDA receptor studies [2] [6].

DNQX rapidly became a fundamental tool in neuroscience:

  • Mechanistic Neurophysiology: DNQX helped establish AMPA/kainate receptors as primary mediators of fast excitatory synaptic transmission. For example, its application in hippocampal slices abolished EPSCs at Schaffer collateral-CA1 synapses, confirming AMPA receptor dominance in basal synaptic transmission [1] [6].
  • Excitotoxicity Studies: DNQX demonstrated neuroprotective effects against AMPA/kainate receptor-driven neuronal death in models of ischemia and epilepsy. Paradoxically, it also exhibited intrinsic, receptor-independent neurotoxicity in rat hippocampal cultures at high doses, highlighting complex dose-response relationships [2].
  • Behavioral Pharmacology: Microinjection studies revealed DNQX's impact on reward pathways. Infusion into the nucleus accumbens blocked cocaine-induced conditioned place preference, implicating AMPA/kainate receptors in drug reward mechanisms [3] [9].

Despite its utility, DNQX's limitations spurred further innovation:

  • Poor Solubility: Addressed by DNQX disodium salt development [7] [10].
  • Lack of Subtype Selectivity: Led to next-generation antagonists like NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline), which offered improved AMPA vs. kainate selectivity and better CNS penetration [2] [6].
  • Tool Compound Refinement: Resulted in derivatives like UBP 282, capable of distinguishing between AMPA and kainate receptor subtypes on spinal motoneurons, providing finer pharmacological dissection [2].

DNQX’s legacy lies in its role as a foundational tool that enabled the precise pharmacological isolation of AMPA and kainate receptor functions, paving the way for both advanced research compounds and therapeutic candidates targeting these receptors in neurological and psychiatric disorders [1] [2] [8].

Properties

CAS Number

2379-57-9

Product Name

dnqx

IUPAC Name

6,7-dinitro-1,4-dihydroquinoxaline-2,3-dione

Molecular Formula

C8H4N4O6

Molecular Weight

252.14 g/mol

InChI

InChI=1S/C8H4N4O6/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7/h1-2H,(H,9,13)(H,10,14)

InChI Key

RWVIMCIPOAXUDG-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(=O)N2

Synonyms

6,7-dinitroquinoxaline-2,3-dione
DNQX
FG 9041
FG-9041

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.